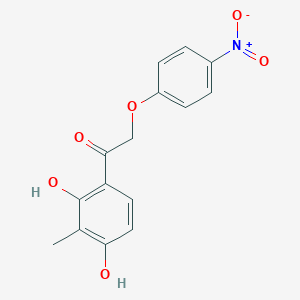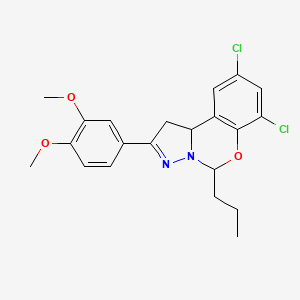
6,8-DI-CL-2(3,4-DI-Meo-PH)4-PR-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-DI-CL-2(3,4-DI-Meo-PH)4-PR-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene is a complex organic compound with the molecular formula C21H22Cl2N2O3 . This compound is known for its unique structure, which includes multiple functional groups such as chloro, methoxy, and diaza-cyclopenta naphthalene. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
It is typically synthesized in small quantities for laboratory use rather than large-scale industrial production .
Análisis De Reacciones Químicas
Types of Reactions
6,8-DI-CL-2(3,4-DI-Meo-PH)4-PR-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms (such as chlorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium methoxide). The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products
The major products formed from these reactions vary depending on the specific reaction and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents .
Aplicaciones Científicas De Investigación
6,8-DI-CL-2(3,4-DI-Meo-PH)4-PR-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6,8-DI-CL-2(3,4-DI-Meo-PH)4-PR-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its functional groups and overall structure. Further research is needed to elucidate the precise mechanisms involved .
Comparación Con Compuestos Similares
Similar Compounds
6,8-DI-CL-2(3,4-DI-Meo-PH)4-PH-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene: Similar structure but with different substituents.
8-CL-4(3,4-DI-Meo-PH)2-P-TOLYL-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene: Another related compound with variations in the substituents.
Uniqueness
6,8-DI-CL-2(3,4-DI-Meo-PH)4-PR-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H22Cl2N2O3 |
|---|---|
Peso molecular |
421.3 g/mol |
Nombre IUPAC |
7,9-dichloro-2-(3,4-dimethoxyphenyl)-5-propyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C21H22Cl2N2O3/c1-4-5-20-25-17(14-9-13(22)10-15(23)21(14)28-20)11-16(24-25)12-6-7-18(26-2)19(8-12)27-3/h6-10,17,20H,4-5,11H2,1-3H3 |
Clave InChI |
BRGNUEDQCNLUQT-UHFFFAOYSA-N |
SMILES canónico |
CCCC1N2C(CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=C(O1)C(=CC(=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propyl 4-({[4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B15080840.png)
![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-benzotriazol-1-yl)acetamide](/img/structure/B15080854.png)
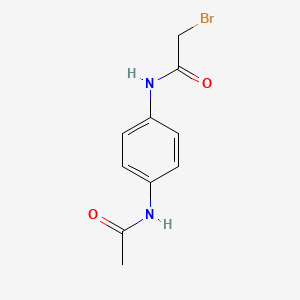

![2-(4-benzyl-1-piperazinyl)-N'-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide](/img/structure/B15080881.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-methyl-3-furohydrazide](/img/structure/B15080887.png)
![8-{(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15080888.png)
![Ethyl 7-(4-chlorobenzoyl)-3-(4-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B15080893.png)
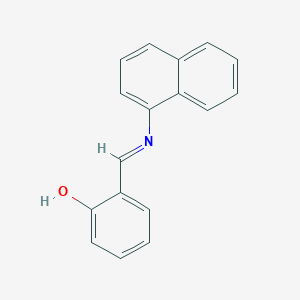
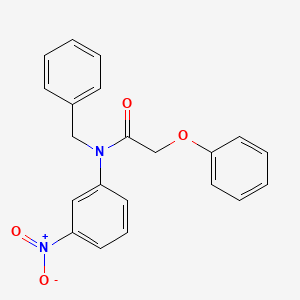
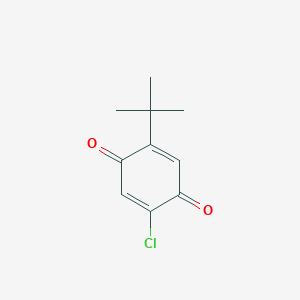
![(4-Nitrophenyl)(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone](/img/structure/B15080913.png)
